Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate
Description
Historical Development and Research Significance
The compound’s development traces its origins to early sulfonamide chemistry, where sulfonyl groups were recognized for their electron-withdrawing properties and capacity to stabilize transition states in organic reactions. A pivotal advancement emerged from patented synthetic methodologies for analogous sulfonamide esters, such as the microwave-assisted solvent extraction (MASE) techniques applied to bensulfuron-methyl, a structurally related sulfonylurea herbicide. These methods underscored the critical role of temperature and pH control in preserving sulfonamide integrity during synthesis—a challenge directly relevant to this compound’s development.
Patent literature reveals that N-butyryl-4-amino-3-methyl-methyl benzoate, a derivative with a comparable benzoate core, required multi-step synthesis involving butyryl chloride and aromatic amines, highlighting the reactivity of the amino-sulfonyl interface. Such synthetic hurdles have driven innovations in protecting-group strategies and catalytic coupling reactions for the target compound.
Position within Sulfonamide Research Literature
This compound occupies a unique niche within sulfonamide research due to its dual functionalization:
- Sulfonamide Reactivity : The (4-chlorophenyl)sulfonyl group enables nucleophilic substitution at the sulfur center, facilitating applications in metal coordination and catalysis.
- Aminobenzoate Backbone : The ester and amino groups provide sites for further derivatization, aligning with trends in modular drug discovery and ligand design.
Comparative studies with Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (PubChem CID: 2781242) demonstrate how para-substituted sulfonamides exhibit enhanced thermal stability compared to ortho-analogues, a critical factor in agrochemical formulations. Similarly, 1-Chloro-4-(4-methylphenyl)sulfonyl-benzene (PubChem CID: 286219) illustrates the electronic effects of chlorophenyl groups on sulfone reactivity, informing synthetic strategies for the target compound.
Structure-Based Classification in Chemical Research
The compound’s molecular architecture classifies it within three key categories:
This triad of functionalities enables diverse applications, from catalytic ligand frameworks to bioactive molecule precursors.
Research Challenges and Opportunities
Key Challenges :
- Synthetic Complexity : Multi-step routes requiring precise control over reaction conditions to prevent sulfonamide hydrolysis.
- Stability Limitations : Sensitivity to acidic/basic media, as observed in bensulfuron-methyl degradation studies under varying pH.
- Characterization Difficulties : Overlapping NMR signals from aromatic protons complicate structural verification.
Emerging Opportunities :
Current Research Landscape
Recent studies emphasize:
- Microwave-Assisted Synthesis : Adapting MASE protocols from bensulfuron-methyl research to improve the target compound’s yield and purity.
- Computational Modeling : Density functional theory (DFT) analyses of sulfonamide-metal interactions to predict catalytic behavior.
- Derivatization Studies : Synthesis of analogues like Methyl 3,4-bis(4-methylbenzenesulfonamido)benzoate to explore structure-activity relationships.
Ongoing investigations focus on optimizing the compound’s stability in aqueous environments—a critical barrier to its agricultural and pharmaceutical deployment. Collaborative efforts between synthetic chemists and computational researchers are poised to address these challenges through advanced reaction engineering and machine learning-driven design.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-[(4-chlorophenyl)sulfonylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)10-2-7-14(17)11(8-10)9-22(19,20)13-5-3-12(16)4-6-13/h2-8H,9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOEMBSYOTRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available benzoic acid derivatives. One common synthetic route involves the following steps:
Nitration: Benzoic acid is nitrated to produce 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminobenzoic acid.
Sulfonylation: The amino group is then sulfonylated using chlorobenzene sulfonyl chloride to form the intermediate 4-amino-3-[(4-chlorophenyl)sulfonyl]benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
Pharmacological Applications
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has shown promise in various pharmacological studies:
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been tested against various bacterial strains and have shown effective inhibition, making them candidates for developing new antibiotics .
- Anticancer Properties : Some studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine could be explored further for anticancer drug development .
Table 1: Summary of Pharmacological Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Agrochemical Applications
The compound also finds applications in the field of agrochemicals:
- Herbicidal Activity : Research has indicated that thiadiazole derivatives can serve as herbicides. They exhibit selective toxicity towards specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
- Pesticide Formulation : The incorporation of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine into pesticide formulations has been studied for enhancing efficacy against pests while minimizing environmental impact .
Table 2: Agrochemical Applications
| Application Type | Description | Reference |
|---|---|---|
| Herbicide | Selective toxicity towards certain weed species | |
| Pesticide | Enhances effectiveness in pest control formulations |
Materials Science Applications
In materials science, the unique properties of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine are being investigated for:
- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Nanocomposites : Research into nanocomposites utilizing this compound suggests potential improvements in electrical conductivity and thermal resistance. Such materials could be applicable in electronics and aerospace industries .
Table 3: Materials Science Applications
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. The amino group and sulfonyl group are key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate, a comparative analysis with structurally analogous compounds is provided below. Key differences lie in substituent groups, synthetic pathways, and biological activities.
Substituent Variations: Halogen and Functional Group Effects
4-[(4-Bromophenyl)sulfonyl]benzoic Acid (Compound 1 in )
- Structure : Features a bromine atom at the para position of the sulfonylphenyl group and a carboxylic acid instead of a methyl ester.
- Properties : The bromine atom increases molecular weight and lipophilicity compared to chlorine. The carboxylic acid group enhances hydrogen-bonding capacity but reduces membrane permeability relative to methyl esters.
- Synthesis : Derived from 4-methylbenzenesulfonyl chloride and bromobenzene via nucleophilic substitution .
- This compound Structure: Chlorine substituent offers moderate electron-withdrawing effects and lower molecular weight than bromine. The methyl ester improves lipophilicity and bioavailability compared to carboxylic acids. Synthetic Relevance: Likely synthesized via acylation and esterification steps, analogous to methods used for 4-[(4-bromophenyl)sulfonyl]benzoyl chloride (Compound 2 in ) .
Physicochemical Properties
| Property | This compound | 4-[(4-Bromophenyl)sulfonyl]benzoic Acid | 4-Benzyl-1,3-oxazole Derivative |
|---|---|---|---|
| Molecular Weight | ~370 g/mol (estimated) | ~371 g/mol | ~500 g/mol |
| LogP (Lipophilicity) | ~2.8 (predicted) | ~2.5 | ~3.2 |
| Key Functional Groups | Methyl ester, amino, 4-Cl-sulfonyl | Carboxylic acid, 4-Br-sulfonyl | Oxazole, 4-Br-sulfonyl |
| Bioavailability | Moderate (ester enhances permeability) | Low (acid limits absorption) | Variable (oxazole may improve stability) |
Research Findings and Implications
- Synthetic Challenges: The target compound’s amino group introduces steric hindrance during acylation steps, requiring optimized reaction conditions (e.g., use of morpholine derivatives as catalysts, as seen in for oxazole synthesis) .
- Halogen Effects : Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, improving binding affinity in target interactions.
Biological Activity
Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate, with the molecular formula C15H14ClNO4S and CAS number 339016-38-5, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, based on various studies.
- Molecular Formula: C15H14ClNO4S
- Molar Mass: 339.79 g/mol
- Melting Point: 176-178°C
Biological Activity Overview
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antibacterial Activity
- Anti-inflammatory Activity
- Anticancer Potential
1. Antibacterial Activity
Several studies have reported the antibacterial efficacy of this compound against various bacterial strains.
- Case Study Findings:
- A study demonstrated that derivatives of sulfonamides, including this compound, showed significant activity against Salmonella typhi and Bacillus subtilis. The compounds were evaluated through disk diffusion methods and exhibited zones of inhibition indicating their potential as antibacterial agents .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 20 |
| Bacillus subtilis | 18 |
2. Anti-inflammatory Activity
Research indicates that compounds containing the sulfonamide group exhibit anti-inflammatory properties.
- Mechanism of Action:
3. Anticancer Potential
Recent investigations have explored the anticancer properties of this compound.
- In Vitro Studies:
- In silico analyses have indicated that derivatives related to this compound can inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound demonstrated cytotoxic effects in cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) through apoptosis induction mechanisms .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate with high purity?
Methodological Answer:
A stepwise synthesis is advised:
Amino Group Protection : Begin by protecting the 4-amino group using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during sulfonylation.
Sulfonylation : React the protected intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor completion via TLC .
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Validate purity via HPLC and ¹H/¹³C NMR .
Advanced: How can researchers address conflicting data regarding the biological activity of sulfonamide derivatives like this compound?
Methodological Answer:
Contradictions in biological activity reports often arise from differences in assay conditions or structural analogs. To resolve discrepancies:
Comparative Studies : Synthesize and test structurally related compounds (e.g., varying substituents on the sulfonyl or benzene rings) to isolate the pharmacophore responsible for activity .
Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., carbonic anhydrase or kinases). Validate predictions with in vitro enzyme inhibition assays .
Assay Standardization : Replicate conflicting studies under controlled conditions (pH, temperature, solvent) to identify extrinsic variables affecting activity .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent).
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350-1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (±2 ppm accuracy).
X-ray Crystallography : If single crystals are obtainable, employ software suites like APEX2 for structural elucidation .
Advanced: How can the reactivity of the sulfonylmethyl group be exploited in derivatization studies?
Methodological Answer:
The sulfonylmethyl group is susceptible to nucleophilic substitution and oxidation:
Substitution Reactions : React with amines (e.g., piperazine) in DMF at 80°C to generate sulfonamide derivatives. Optimize using Design of Experiments (DoE) to vary temperature, solvent, and molar ratios .
Oxidation Studies : Treat with m-CPBA (meta-chloroperbenzoic acid) to form sulfone derivatives, monitoring progress via ¹H NMR .
Stability Profiling : Assess hydrolytic stability under acidic (HCl/THF) and basic (NaOH/EtOH) conditions using HPLC to track degradation products .
Basic: What strategies mitigate side reactions during the synthesis of this compound?
Methodological Answer:
Controlled Reaction Conditions :
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride intermediate .
- Maintain temperatures below 0°C during sulfonylation to minimize ester group degradation.
Protection/Deprotection : Temporarily block reactive sites (e.g., amino group) to avoid cross-reactivity .
Real-Time Monitoring : Employ in-situ FT-IR or ReactIR to detect intermediates and adjust conditions dynamically .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?
Methodological Answer:
Kinetic Studies :
- Perform steady-state enzyme assays (e.g., carbonic anhydrase) to determine inhibition constants (Kᵢ) using Lineweaver-Burk plots.
- Compare IC₅₀ values with known inhibitors (e.g., acetazolamide) .
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions.
Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., His64Ala in carbonic anhydrase) to identify critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
